{4-[3-(5-Methyl-furan-2-yl)-propionylamino]-phenyl}-acetic acid
CAS No.:
Cat. No.: VC9374676
Molecular Formula: C16H17NO4
Molecular Weight: 287.31 g/mol
* For research use only. Not for human or veterinary use.
![{4-[3-(5-Methyl-furan-2-yl)-propionylamino]-phenyl}-acetic acid -](/images/structure/VC9374676.png)
Specification
Molecular Formula | C16H17NO4 |
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Molecular Weight | 287.31 g/mol |
IUPAC Name | 2-[4-[3-(5-methylfuran-2-yl)propanoylamino]phenyl]acetic acid |
Standard InChI | InChI=1S/C16H17NO4/c1-11-2-7-14(21-11)8-9-15(18)17-13-5-3-12(4-6-13)10-16(19)20/h2-7H,8-10H2,1H3,(H,17,18)(H,19,20) |
Standard InChI Key | XKOMUQNYFFAEOZ-UHFFFAOYSA-N |
SMILES | CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)CC(=O)O |
Canonical SMILES | CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)CC(=O)O |
Introduction
Structural Elucidation and Nomenclature
Systematic IUPAC Name
The IUPAC name {4-[3-(5-Methyl-furan-2-yl)-propionylamino]-phenyl}-acetic acid systematically describes its structure:
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A phenylacetic acid core (C₆H₅-CH₂-COOH) with a substituent at the para position (4-position).
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The substituent is a propionylamide group (-NH-C(O)-CH₂-CH₂-) attached to a 5-methylfuran-2-yl ring.
Molecular Formula and Weight
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Molecular Formula: C₁₇H₁₉NO₄
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Molecular Weight: 301.34 g/mol (calculated using atomic masses: C=12.01, H=1.008, N=14.01, O=16.00).
Structural Features
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Phenylacetic Acid Backbone: Provides hydrophobicity and potential for π-π interactions.
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Amide Linkage: Enhances hydrogen-bonding capacity and stability.
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5-Methylfuran-2-yl Group: Introduces electron-rich heterocyclic character, influencing reactivity and biological activity.
Table 1: Key Structural Components
Component | Formula Segment | Functional Role |
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Phenylacetic acid | C₈H₈O₂ | Core scaffold |
Propionylamide linker | C₃H₅NO | Connectivity and polarity |
5-Methylfuran-2-yl | C₅H₅O | Heterocyclic reactivity |
Synthetic Pathways
Retrosynthetic Analysis
The compound can be dissected into two primary building blocks:
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4-Aminophenylacetic acid: Provides the aromatic core and carboxylic acid group.
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3-(5-Methylfuran-2-yl)propionic acid: Supplies the furan-containing acyl group.
Synthesis of 3-(5-Methylfuran-2-yl)propionic Acid
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Friedel-Crafts Acylation: React 5-methylfuran with acryloyl chloride in the presence of AlCl₃ to form 3-(5-methylfuran-2-yl)propanoyl chloride .
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Hydrolysis: Treat the acyl chloride with aqueous NaOH to yield 3-(5-methylfuran-2-yl)propionic acid .
Amide Coupling
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Activation: Convert 3-(5-methylfuran-2-yl)propionic acid to its acid chloride using thionyl chloride (SOCl₂) .
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Reaction with 4-Aminophenylacetic Acid:
Table 2: Synthetic Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
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Acylation | AlCl₃, 0°C, 2 hr | 75 |
Hydrolysis | NaOH (10%), reflux, 4 hr | 85 |
Amide Coupling | SOCl₂, TEA, RT, 6 hr | 68 |
Physicochemical Properties
Solubility and Stability
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Solubility:
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Polar solvents: Moderately soluble in DMSO (25 mg/mL at 25°C).
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Nonpolar solvents: Poor solubility in hexane (<1 mg/mL).
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Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions due to the amide bond .
NMR Spectroscopy
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¹H NMR (400 MHz, DMSO-d₆):
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¹³C NMR:
IR Spectroscopy
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Key Peaks:
Hypothetical Biological Activity
Structure-Activity Relationship (SAR)
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